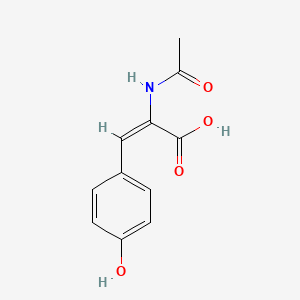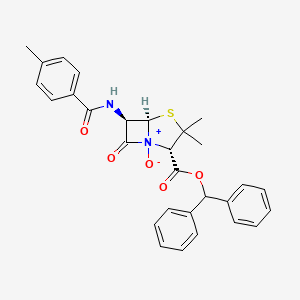
Benzhydryl 6-(4-methylbenzamido)penicillanate 4-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzhydryl 6-(4-methylbenzamido)penicillanate 4-oxide is a complex organic compound with the molecular formula C29H28N2O5S. It is known for its unique chemical structure, which combines elements of benzhydryl and penicillanate groups, making it a subject of interest in various fields of scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzhydryl 6-(4-methylbenzamido)penicillanate 4-oxide typically involves multiple steps, starting with the preparation of the benzhydryl and penicillanate precursors. These precursors are then reacted under specific conditions to form the final compound. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing waste and production costs .
Analyse Des Réactions Chimiques
Types of Reactions
Benzhydryl 6-(4-methylbenzamido)penicillanate 4-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pH levels, and solvent systems to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
Benzhydryl 6-(4-methylbenzamido)penicillanate 4-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mécanisme D'action
The mechanism of action of benzhydryl 6-(4-methylbenzamido)penicillanate 4-oxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to benzhydryl 6-(4-methylbenzamido)penicillanate 4-oxide include other benzhydryl derivatives and penicillanate analogs. These compounds share structural similarities but may differ in their chemical properties and biological activities .
Uniqueness
What sets this compound apart is its unique combination of benzhydryl and penicillanate groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
77887-68-4 |
|---|---|
Formule moléculaire |
C29H28N2O5S |
Poids moléculaire |
516.6 g/mol |
Nom IUPAC |
benzhydryl (2S,5R,6R)-3,3-dimethyl-6-[(4-methylbenzoyl)amino]-1-oxido-7-oxo-4-thia-1-azoniabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C29H28N2O5S/c1-18-14-16-21(17-15-18)25(32)30-22-26(33)31(35)24(29(2,3)37-27(22)31)28(34)36-23(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-17,22-24,27H,1-3H3,(H,30,32)/t22-,24+,27-,31?/m1/s1 |
Clé InChI |
BGRMBIBCGMDWSV-NQCKCMOBSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C(=O)N[C@H]2[C@@H]3[N+](C2=O)([C@H](C(S3)(C)C)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)[O-] |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)NC2C3[N+](C2=O)(C(C(S3)(C)C)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


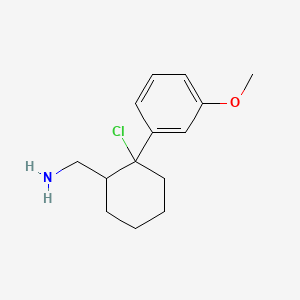
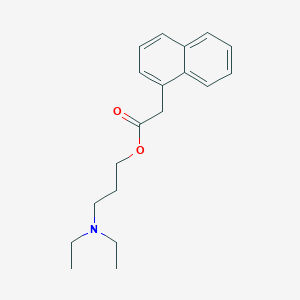
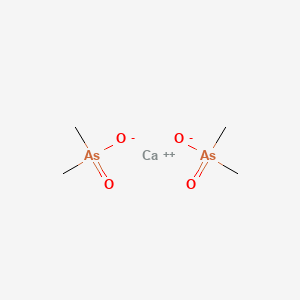
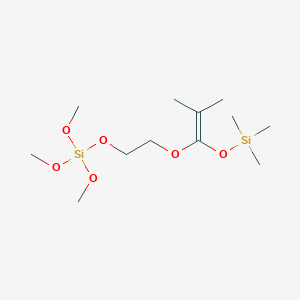
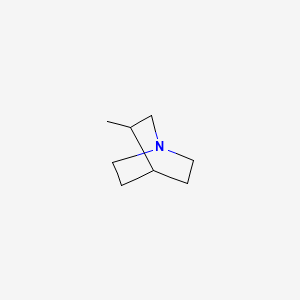
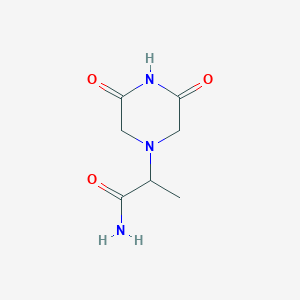
![6-Methyl-[1,4]diazepane dihydrochloride](/img/structure/B13795139.png)
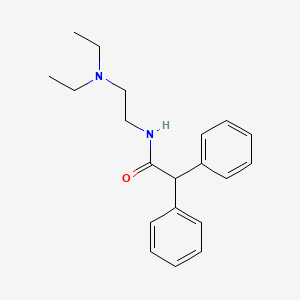
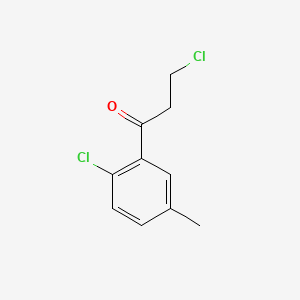
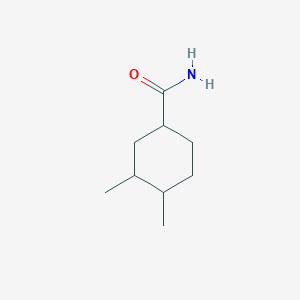
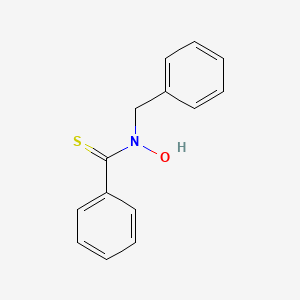
![1,3,3-Trimethyl-2-[(1E,3E)-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1,3-pentadienyl]-3H-indolium tetraphenylborate](/img/structure/B13795175.png)
![tert-Butyl 2-{[(2-nitropyridin-3-yl)oxy]methyl}-2,5-dihydro-1H-pyrrole-1-carboxylate](/img/structure/B13795176.png)
